![molecular formula C14H17BrF3NO2 B12616354 N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine CAS No. 919352-43-5](/img/structure/B12616354.png)
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine is a synthetic organic compound that features a bromophenyl group, a trifluoroethyl group, and an L-leucine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylacetic acid and trifluoroacetic acid.
Formation of Intermediate: The 4-bromophenylacetic acid is reacted with trifluoroacetic acid in the presence of a dehydrating agent to form the intermediate compound.
Coupling with L-leucine: The intermediate is then coupled with L-leucine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromophenyl group.
Coupling Reactions: The trifluoroethyl group can participate in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving protein-ligand interactions due to its leucine moiety.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the leucine moiety can mimic natural amino acids, facilitating binding to enzymes or receptors. The trifluoroethyl group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-valine: Similar structure but with a valine moiety instead of leucine.
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-isoleucine: Contains an isoleucine moiety.
Uniqueness
N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability, while the leucine moiety allows for specific interactions with biological targets.
This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.
Propiedades
Número CAS |
919352-43-5 |
|---|---|
Fórmula molecular |
C14H17BrF3NO2 |
Peso molecular |
368.19 g/mol |
Nombre IUPAC |
(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17BrF3NO2/c1-8(2)7-11(13(20)21)19-12(14(16,17)18)9-3-5-10(15)6-4-9/h3-6,8,11-12,19H,7H2,1-2H3,(H,20,21)/t11-,12?/m0/s1 |
Clave InChI |
HFQAABRSEQRKGS-PXYINDEMSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(C1=CC=C(C=C1)Br)C(F)(F)F |
SMILES canónico |
CC(C)CC(C(=O)O)NC(C1=CC=C(C=C1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)
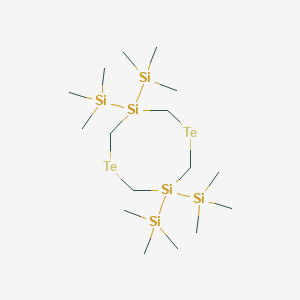
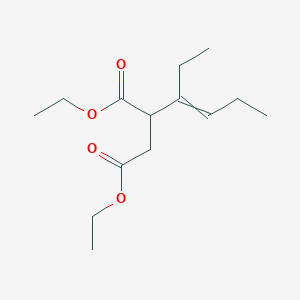
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one](/img/structure/B12616295.png)
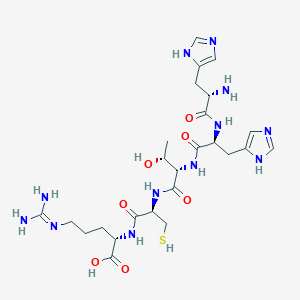
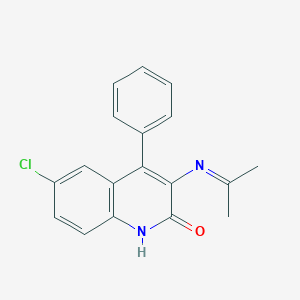
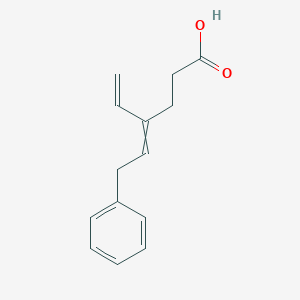
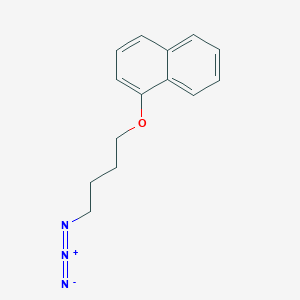
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)
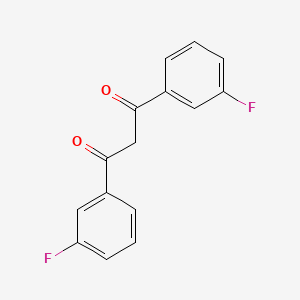

![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
